Acetoin

Description

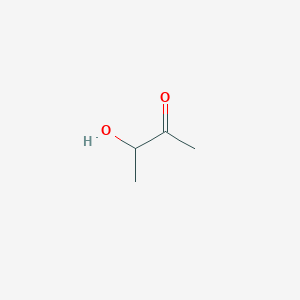

Acetoin is a methyl ketone that is butan-2-one substituted by a hydroxy group at position 3. It has a role as a metabolite. It is a methyl ketone and a secondary alpha-hydroxy ketone.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Francisella tularensis, Camellia sinensis, and other organisms with data available.

A product of fermentation. It is a component of the butanediol cycle in microorganisms. In mammals it is oxidized to carbon dioxide.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3(5)4(2)6/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWKJAVDOGWPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Record name | ACETYL METHYL CARBINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024399 | |

| Record name | Acetoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetyl methyl carbinol appears as a light-yellow colored liquid that can form a crystalline solid when it dimerizes. Slightly denser than water. Hence sinks in water. Used to make other chemicals., Slightly yellow liquid; [Hawley] Forms solid dimer (C8H16O4) on standing or treatment with granulated zinc; [Merck Index] Slightly yellow liquid or paste; mp = 15 deg C; [MSDSonline], Liquid, colourless to pale yellow liquid (monomer), or white crystalline powder (dimer) with a buttery odour, A light-yellow colored liquid. | |

| Record name | ACETYL METHYL CARBINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Acetoin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/337/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ACETOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/811 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

148 °C at 760 mm Hg, 147.00 to 148.00 °C. @ 760.00 mm Hg, 298.4 °F | |

| Record name | ACETOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/811 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

41 °C, 106 °F | |

| Record name | Acetoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/811 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Sparingly soluble in ether, petroleum ether, Soluble in alcohol, slightly soluble in ether., Miscible with alcohol, propylene glycol; insoluble in vegetable oil, Miscible in water., 1000 mg/mL at 20 °C, insoluble in vegetable oils; miscible with alcohol, water, propylene glycol | |

| Record name | ACETOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Acetoin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/337/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9972 g/cu cm at 17 °C, 1.005-1.019 | |

| Record name | ACETOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetoin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/337/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

2.69 [mmHg], 2.7X10+0 at 25 °C /Estimated/, 2.7x10 (est) | |

| Record name | Acetoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/811 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Slightly yellow liquid or crystals | |

CAS No. |

513-86-0, 51555-24-9 | |

| Record name | ACETYL METHYL CARBINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89727 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acetoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxy-2-butanon, Dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG4D34CO2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/811 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

15 °C, 59 °F | |

| Record name | ACETOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/811 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Acetoin Biosynthesis in Bacillus subtilis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core acetoin biosynthesis pathway in Bacillus subtilis. It covers the key metabolic steps, the genetic regulation of the pathway, quantitative data on enzyme kinetics and metabolite concentrations, and detailed experimental protocols for the study of this pathway.

Introduction

Bacillus subtilis, a Gram-positive, generally regarded as safe (GRAS) bacterium, is a model organism for studying various metabolic pathways, including the production of neutral C4 compounds like this compound (3-hydroxy-2-butanone). This compound is a valuable platform chemical with applications in the food, cosmetic, and chemical industries as a flavor enhancer, fragrance, and precursor for synthesizing other chemicals. Understanding and engineering the this compound biosynthesis pathway in B. subtilis is crucial for optimizing its production for industrial applications and for fundamental studies of bacterial metabolism.

The Core this compound Biosynthesis Pathway

The primary route for this compound synthesis in Bacillus subtilis begins with glycolysis, where glucose is converted to pyruvate. Two molecules of pyruvate are then channeled into the this compound pathway. The key enzymatic steps are as follows:

-

α-Acetolactate Synthesis: Two molecules of pyruvate are condensed to form α-acetolactate. This reaction is catalyzed by the enzyme α-acetolactate synthase (ALS) , encoded by the alsS gene.[1] This is the first committed step of the pathway.

-

α-Acetolactate Decarboxylation: α-acetolactate is then decarboxylated to produce this compound. This step is catalyzed by α-acetolactate decarboxylase (ALDC) , the product of the alsD gene.[1]

The genes encoding these two key enzymes, alsS and alsD, are organized in a single operon, the alsSD operon , which allows for their coordinated expression.[2][3][4]

Genetic Regulation of the alsSD Operon

The expression of the alsSD operon is tightly regulated, primarily occurring during the late logarithmic and stationary phases of growth when the cells are grown on fermentable carbon sources like glucose.[2][3][4] The key regulatory element is the AlsR protein , a transcriptional activator belonging to the LysR family of bacterial regulators.[2][3][5] The gene encoding this regulator, alsR , is located upstream of the alsSD operon and is transcribed divergently.[2][3][4] AlsR is essential for the transcription of the alsSD operon, and its absence leads to a lack of this compound production.[2][5]

Data Presentation

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for the key enzyme α-acetolactate synthase (AlsS) from Bacillus subtilis.

| Enzyme | Substrate | Km (mM) | Vmax (μmol/min/mg) | Source |

| α-Acetolactate Synthase (AlsS) | Pyruvate | 13.6 | Not Reported | [6] |

Metabolite Concentrations

The intracellular concentration of the precursor metabolite, pyruvate, is a critical factor influencing the flux through the this compound biosynthesis pathway.

| Metabolite | Condition | Intracellular Concentration (mM) | Source |

| Pyruvate | Stationary phase in DPA-producing B. subtilis | ~350 | [1] |

This compound Production in Engineered Bacillus subtilis Strains

Metabolic engineering strategies have been employed to enhance this compound production in B. subtilis. The table below presents some reported this compound titers and productivities.

| Strain | Genetic Modification | Culture Conditions | This compound Titer (g/L) | Productivity (g/L/h) | Source |

| Engineered B. subtilis | Multivariate modular metabolic engineering with spatiotemporal modulation | 5 L fed-batch fermentation | 97.5 | 1.81 | [2] |

| BSUW06 | bdhA and acoA double-knockout, overexpression of alsSD | Fermentor culture | 20 | Not Reported | [7] |

| Engineered B. subtilis | Disruption of this compound reductase and expression of NADH oxidase | Batch process | 91.8 | Not Reported | [7] |

Experimental Protocols

α-Acetolactate Synthase (AlsS) Activity Assay

This protocol is adapted from a method used to measure AlsS activity from Bacillus subtilis.[8]

Materials:

-

MOPS buffer (100 mM, pH 7.0)

-

MgCl₂ (1 mM)

-

Thiamine pyrophosphate (TPP) (0.1 mM)

-

Sodium pyruvate (various concentrations for kinetic studies)

-

Cell lysate containing AlsS

-

50% H₂SO₄

-

Creatine solution (0.1 M)

-

α-naphthol solution

Procedure:

-

Prepare a 1 mL reaction mixture in a microcentrifuge tube containing 100 mM MOPS buffer (pH 7.0), 1 mM MgCl₂, and 0.1 mM TPP.

-

Add a known amount of cell lysate containing AlsS to the reaction mixture.

-

Initiate the reaction by adding sodium pyruvate to the desired final concentration.

-

Incubate the reaction mixture at 37°C for 10 minutes.

-

Terminate the reaction by adding 0.1 mL of 50% H₂SO₄. This acidification also facilitates the decarboxylation of the product, α-acetolactate, to this compound.

-

Incubate the acidified mixture for an additional 25 minutes at 37°C to ensure complete conversion of α-acetolactate to this compound.

-

Centrifuge the mixture to pellet any precipitated protein.

-

To quantify the this compound produced, transfer 0.5 mL of the supernatant to a new tube.

-

Add 0.5 mL of 0.1 M creatine solution and 0.5 mL of α-naphthol solution.

-

Incubate at 37°C for 10 minutes to allow for color development.

-

Measure the absorbance at 540 nm.

-

Use a standard curve of known this compound concentrations to determine the amount of this compound produced in the enzymatic reaction.

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the specified conditions.

α-Acetolactate Decarboxylase (AlsD) Activity Assay

This protocol is based on a method for determining α-acetolactate decarboxylase activity.[9][10][11]

Materials:

-

MES buffer (50 mM, pH 6.0)

-

Ethyl-2-acetoxy-2-methylacetoacetate (substrate precursor)

-

1 M NaOH

-

Cell lysate containing AlsD

-

Creatine solution

-

α-naphthol solution

Procedure:

-

Substrate Preparation (α-acetolactate):

-

Prepare a fresh α-acetolactate solution by hydrolyzing ethyl-2-acetoxy-2-methylacetoacetate.

-

Mix 10 μL of ethyl-2-acetoxy-2-methylacetoacetate with 0.3 mL of 1 M NaOH and 0.3 mL of H₂O in 4.3 mL of 50 mM MES buffer (pH 6.0).

-

-

Enzyme Assay:

-

In a microcentrifuge tube, mix 0.2 mL of the freshly prepared α-acetolactate substrate solution with 0.2 mL of the cell lysate containing AlsD.

-

Incubate the reaction mixture at 30°C for 20 minutes.

-

-

This compound Quantification:

-

The this compound produced is quantified colorimetrically as described in the AlsS activity assay (Protocol 5.1, steps 9-12).

-

One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified conditions.

Gene Knockout in Bacillus subtilis using CRISPR/Cas9

This is a generalized workflow for creating gene knockouts of alsS and alsD in B. subtilis based on established CRISPR/Cas9 methods.[12]

Materials:

-

B. subtilis strain to be modified

-

CRISPR/Cas9 editing plasmids (e.g., pPB41 or pPB105)

-

Oligonucleotides for constructing the guide RNA (gRNA) targeting alsS or alsD

-

Repair template DNA containing homologous regions flanking the target gene and potentially a selection marker

-

Competent B. subtilis cells

-

Appropriate selective media

Procedure:

-

gRNA Design and Cloning:

-

Design a specific gRNA sequence that targets the coding region of alsS or alsD.

-

Synthesize and anneal complementary oligonucleotides encoding the gRNA.

-

Clone the annealed oligonucleotides into the CRISPR/Cas9 editing plasmid.

-

-

Repair Template Construction:

-

Amplify the upstream and downstream homologous regions (typically ~500 bp each) flanking the target gene from the B. subtilis genome.

-

Join the two flanking regions, creating a seamless deletion cassette. This will serve as the repair template for homologous recombination.

-

-

Transformation and Selection:

-

Transform the competent B. subtilis cells with the CRISPR/Cas9 plasmid containing the specific gRNA and the repair template DNA.

-

Plate the transformed cells on selective media to isolate colonies that have incorporated the plasmid and potentially undergone the desired genomic edit.

-

-

Verification of Gene Knockout:

-

Isolate genomic DNA from the selected colonies.

-

Perform colony PCR using primers that flank the target gene to confirm the deletion by observing a smaller PCR product compared to the wild-type.

-

Sequence the PCR product to verify the precise deletion of the target gene.

-

Visualizations

Metabolic Pathway Diagram

Caption: Core this compound biosynthesis pathway in Bacillus subtilis.

Genetic Regulation Diagram

Caption: Transcriptional regulation of the alsSD operon by AlsR.

Experimental Workflow for AlsS Assay

Caption: Workflow for the α-acetolactate synthase (AlsS) activity assay.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Comparative Assessment of Factors Involved in this compound Synthesis by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and kinetic properties of Bacillus subtilis S-adenosylmethionine synthetase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Structure-Based Design of Acetolactate Synthase From Bacillus licheniformis Improved Protein Stability Under Acidic Conditions [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Acetolactate Synthase from Bacillus subtilis Serves as a 2-Ketoisovalerate Decarboxylase for Isobutanol Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alpha-Acetolactate decarboxylase from Bacillus brevis expressed in Bacillus subtilis [fao.org]

- 10. fao.org [fao.org]

- 11. mdpi.com [mdpi.com]

- 12. Genome editing methods for Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of α-Acetolactate Synthase in Acetoin Production: A Technical Guide

Introduction

Acetoin (3-hydroxy-2-butanone) is a high-value, bio-based platform chemical with wide-ranging applications as a flavor and fragrance enhancer in the food, cosmetic, and pharmaceutical industries. It also serves as a precursor for chemical synthesis and as a plant growth promoter.[1][2][3] Microbial fermentation is an environmentally friendly and sustainable method for this compound production. Central to this biological process is the enzyme α-acetolactate synthase (ALS), which catalyzes the first key step in the biosynthesis pathway. This technical guide provides an in-depth examination of the role of ALS in this compound production, covering the biochemical pathway, enzyme characteristics, regulatory mechanisms, and metabolic engineering strategies for enhancing yield. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers and drug development professionals.

The Biochemical Pathway of this compound Synthesis

The microbial synthesis of this compound from glucose primarily follows the glycolytic pathway to produce pyruvate.[4] The core of this compound production then involves a two-step enzymatic conversion from pyruvate.

-

Condensation of Pyruvate: Two molecules of pyruvate are condensed by α-acetolactate synthase (ALS) (EC 2.2.1.6) to form one molecule of α-acetolactate, releasing a molecule of carbon dioxide.[1][5] This reaction is the rate-limiting step in the pathway.

-

Decarboxylation of α-Acetolactate: The intermediate, α-acetolactate, is then decarboxylated by the enzyme α-acetolactate decarboxylase (ALDC) (EC 4.1.1.5) to produce this compound.[1][6]

α-acetolactate is an unstable intermediate and can also undergo spontaneous oxidative decarboxylation to form diacetyl, especially in the presence of oxygen.[7] ALDC channels the flux specifically towards this compound, bypassing diacetyl formation, which is crucial in applications like brewing.[8][9] The this compound can be further reduced to 2,3-butanediol by 2,3-butanediol dehydrogenase, a reaction that is often a target for deletion in metabolic engineering strategies aimed at maximizing this compound yield.[2][10]

Caption: The core two-step enzymatic pathway for this compound production from pyruvate.

Types and Characteristics of α-Acetolactate Synthase

Acetolactate synthase (EC 2.2.1.6) exists in two main forms with distinct physiological roles.[1] It's crucial to distinguish between them for effective metabolic engineering.

-

Catabolic α-Acetolactate Synthase (ALS): This enzyme is primarily involved in the carbon-overflow metabolic pathway that leads to this compound production, particularly during the stationary phase of growth in organisms like Bacillus subtilis.[4] It exhibits high efficiency in converting pyruvate to α-acetolactate.[1] Catabolic ALS is typically encoded by the alsS gene, often found in an operon with the α-acetolactate decarboxylase gene (alsD).[1]

-

Anabolic α-Acetolactate Synthase (AHAS): Also known as acetohydroxy acid synthase, this enzyme catalyzes the first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1][11][12] It can condense two molecules of pyruvate to form α-acetolactate (a precursor to valine and leucine) or one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine).[5][11] AHAS generally converts pyruvate with lower efficiency compared to catabolic ALS and is subject to feedback inhibition by these amino acids.[1]

The kinetic properties of catabolic ALS are critical for its efficiency in this compound production. Enzymes from different microbial sources exhibit varying affinities for pyruvate and catalytic rates.

Table 1: Kinetic Parameters of Catabolic α-Acetolactate Synthase (AlsS)

| Organism | Km (Pyruvate) (mM) | kcat (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |

|---|---|---|---|---|---|

| Bacillus licheniformis WX-02 | 3.96 | 514 | 6.5 | 37 | [13] |

| Acetobacter pasteurianus (AlsS1) | N/A | N/A | 6.5 | 55 | [1] |

| Alopecurus aequalis (Trp-574-Leu mutant) | 10.45 | 0.44 (Vmax, nmol/min/mg) | N/A | N/A | [14] |

| Alopecurus aequalis (Pro-197-Tyr mutant) | 7.91 | 0.28 (Vmax, nmol/min/mg) | N/A | N/A | [14] |

Note: N/A indicates data not available in the cited sources. Vmax values for A. aequalis are provided as specific activity.

Regulation of α-Acetolactate Synthase and the this compound Pathway

The expression and activity of the enzymes in the this compound pathway are tightly regulated. In many bacteria, including Bacillus subtilis, the genes encoding catabolic ALS (alsS) and ALDC (alsD) form the alsSD operon.[1][15]

-

Transcriptional Regulation: The expression of the alsSD operon is often induced by an excess of carbon source (leading to high pyruvate concentration) and is associated with post-exponential growth phases.[1] In some species, a transcriptional activator gene, such as alsR, is located upstream of the operon and controls its expression.[1]

-

Environmental Factors: this compound production is significantly influenced by environmental conditions. Aeration is a critical factor; higher oxygen levels tend to favor this compound accumulation over its reduced form, 2,3-butanediol.[10][15][16] The pH of the medium also plays a role, with many production processes optimized around pH 6.0-6.5.[13][15]

References

- 1. Characterization and Regulation of the Acetolactate Synthase Genes Involved in this compound Biosynthesis in Acetobacter pasteurianus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Co-production of this compound and succinic acid by metabolically engineered Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. article.sciencepg.com [article.sciencepg.com]

- 5. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 6. α-acetolactate decarboxylase - Creative Enzymes [creative-enzymes.com]

- 7. Efficient production of α-acetolactate by whole cell catalytic transformation of fermentation-derived pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. www2.sbbq.org.br [www2.sbbq.org.br]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Unravelling the effect of two herbicide resistance mutations on acetolactate synthase kinetics and growth traits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative Assessment of Factors Involved in this compound Synthesis by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Metabolic engineering for the production of this compound and 2,3-butanediol at elevated temperature in Parageobacillus thermoglucosidasius NCIMB 11955 [frontiersin.org]

The Discovery and Chemical Characterization of Acetoin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoin (3-hydroxy-2-butanone), a volatile organic compound with a characteristic buttery aroma, plays a significant role in various scientific and industrial fields, from food science to metabolic engineering. This technical guide provides a comprehensive overview of the discovery and chemical characterization of this compound. It details the historical context of its identification, its key physicochemical properties, and in-depth experimental protocols for its synthesis, purification, and analysis using modern spectroscopic and chromatographic techniques. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or encountering this versatile molecule.

Discovery of this compound

The discovery of this compound is intrinsically linked to the development of a classic microbiological test: the Voges-Proskauer (VP) test. In 1898, German bacteriologists Daniel Wilhelm Otto Voges and Bernhard Proskauer developed a colorimetric reaction to differentiate between certain bacteria based on their metabolic end products from glucose fermentation.[1] This test, which produces a characteristic red color in the presence of this compound, was the first indication of its existence as a microbial metabolite.[2][3]

The VP test relies on the oxidation of this compound (also known as acetylmethylcarbinol) to diacetyl in the presence of a strong base (potassium hydroxide) and atmospheric oxygen. The resulting diacetyl then reacts with guanidine compounds present in the peptone-containing culture medium to form a pinkish-red polymer.[3] The addition of α-naphthol acts as a color intensifier.[2] This biochemical test laid the foundation for identifying this compound-producing microorganisms and initiated further investigation into its chemical nature and biological significance.

Chemical Characterization

This compound is a chiral molecule existing as two enantiomers, (R)- and (S)-acetoin. The form predominantly produced by bacteria is (R)-acetoin. It is a colorless to pale yellow liquid with a pleasant, buttery odor.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C4H8O2 | [5] |

| Molar Mass | 88.11 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Pleasant, buttery | [4] |

| Density | 1.013 g/mL at 25 °C | [4] |

| Melting Point | 15 °C | [4] |

| Boiling Point | 148 °C | [4] |

| Solubility in Water | Miscible | [4] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and acetone | [4] |

| CAS Number | 513-86-0 (racemic) | [5] |

Spectroscopic Data

The structural elucidation and quantification of this compound heavily rely on various spectroscopic techniques. A summary of typical spectroscopic data is provided in Table 2.

| Spectroscopic Technique | Key Data and Interpretation | Reference(s) |

| ¹H NMR | Signals corresponding to methyl protons adjacent to the carbonyl and hydroxyl groups, and the methine proton. | [6] |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the hydroxyl group, and the two methyl carbons. | [7] |

| FTIR | Characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) functional groups. | [8][9] |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns. | [10][11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

This compound can be synthesized through various methods, including the reduction of diacetyl and the oxidation of 2,3-butanediol.

Protocol 3.1.1: Synthesis of this compound by Oxidation of 2,3-Butanediol

This protocol is adapted from a bioconversion method using Gluconobacter oxydans.[12][13][14]

Materials:

-

2,3-butanediol

-

Gluconobacter oxydans DSM 2003

-

Yeast extract

-

(NH₄)₂SO₄

-

KH₂PO₄

-

MgSO₄·7H₂O

-

Shake flasks

-

Incubator shaker

Procedure:

-

Prepare the medium containing (per liter): 20 g yeast extract, 1.5 g (NH₄)₂SO₄, 1.5 g KH₂PO₄, and 0.5 g MgSO₄·7H₂O.

-

Add 2,3-butanediol to the medium to a final concentration of 40 g/L.

-

Adjust the pH of the medium to 6.0.

-

Inoculate the medium with a fresh culture of Gluconobacter oxydans DSM 2003.

-

Incubate the culture at 30°C with shaking at 200 rpm.

-

Monitor the conversion of 2,3-butanediol to this compound over time using an appropriate analytical method (e.g., HPLC or GC-MS).

-

For a fed-batch process to achieve higher concentrations, add additional 2,3-butanediol (e.g., 20 g/L) at regular intervals (e.g., every 12-24 hours).[12]

Purification of this compound

Fractional distillation is a common method for purifying this compound from reaction mixtures or fermentation broths.[15][16][17][18][19]

Protocol 3.2.1: Purification by Fractional Distillation

Materials:

-

Crude this compound mixture

-

Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

-

Heating mantle

-

Boiling chips

-

Thermometer

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all glassware is clean and dry.

-

Add the crude this compound mixture and a few boiling chips to the round-bottom flask.

-

Heat the flask gently using the heating mantle.

-

Slowly increase the temperature and observe the vapor rising through the fractionating column.

-

Collect the fraction that distills at the boiling point of this compound (approximately 148 °C at atmospheric pressure).

-

Monitor the temperature closely to ensure a good separation from components with different boiling points.

-

The purity of the collected this compound can be verified by GC-MS or NMR.

Analytical Methods

This qualitative test is used to detect the presence of this compound.[1][2][3][20][21]

Protocol 3.3.1.1: Standard Voges-Proskauer Test

Materials:

-

Bacterial culture in MR-VP broth

-

Barritt's Reagent A (5% α-naphthol in absolute ethanol)

-

Barritt's Reagent B (40% potassium hydroxide in water)

-

Test tubes

Procedure:

-

To 1 mL of a 24-48 hour bacterial culture in MR-VP broth, add 0.6 mL of Barritt's Reagent A.

-

Shake the tube to aerate.

-

Add 0.2 mL of Barritt's Reagent B.

-

Shake the tube vigorously for 30 seconds.

-

Allow the tube to stand for 15-30 minutes.

-

A positive result is indicated by the development of a red color at the surface of the medium. A negative result is indicated by the absence of a red color.

Protocol 3.3.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy [6][22][23][24][25][26][27]

Sample Preparation:

-

Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a clean NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

-

Pulse Program: Standard single pulse (e.g., 'zg30')

-

Number of Scans (ns): 16 or more for good signal-to-noise

-

Relaxation Delay (d1): 1-5 seconds

-

Acquisition Time (aq): 3-4 seconds

-

Spectral Width (sw): Appropriate range to cover all proton signals (e.g., 0-10 ppm)

¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):

-

Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30')

-

Number of Scans (ns): 1024 or more due to the low natural abundance of ¹³C

-

Relaxation Delay (d1): 2-10 seconds

-

Acquisition Time (aq): 1-2 seconds

-

Spectral Width (sw): Appropriate range to cover all carbon signals (e.g., 0-220 ppm)

Protocol 3.3.2.2: Fourier-Transform Infrared (FTIR) Spectroscopy [5][8][9][28][29]

Sample Preparation (for liquid samples):

-

Ensure the ATR crystal or salt plates (e.g., NaCl, KBr) of the FTIR spectrometer are clean.

-

For ATR-FTIR, place a small drop of the liquid this compound sample directly onto the crystal.

-

For transmission FTIR, place a drop of the sample between two salt plates to create a thin film.

FTIR Acquisition Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are usually sufficient.

-

Background: A background spectrum of the clean, empty sample holder should be collected before analyzing the sample.

Protocol 3.3.2.3: Mass Spectrometry (MS) [10][11][30][31][32][33][34][35][36][37]

Sample Introduction:

-

For GC-MS, the sample is typically dissolved in a volatile organic solvent (e.g., dichloromethane, methanol) and injected into the gas chromatograph.

GC-MS Instrumental Parameters (Example):

-

GC Column: A polar column (e.g., DB-WAX) is often suitable.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 230 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

Protocol 3.3.3.1: High-Performance Liquid Chromatography (HPLC) [32][38][39][40][41][42]

Sample Preparation:

-

Dilute the this compound sample in the mobile phase to an appropriate concentration.

-

Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Instrumental Parameters (Example for Reversed-Phase HPLC):

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of water (often with a small amount of acid, e.g., 0.1% phosphoric acid) and an organic solvent like acetonitrile or methanol. The specific ratio can be optimized (e.g., 95:5 water:acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detector: UV detector at a wavelength where this compound absorbs (e.g., 205 nm).

-

Column Temperature: 30 °C.

Signaling Pathways and Experimental Workflows

Visual representations of key pathways and workflows are provided below using the DOT language for Graphviz.

Bacterial Metabolic Pathway of this compound Synthesis

This diagram illustrates the central metabolic pathway leading to the production of this compound in many bacteria.

Caption: Bacterial metabolic pathway for this compound synthesis.

Experimental Workflow for GC-MS Analysis of this compound

This diagram outlines the typical workflow for analyzing an this compound sample using Gas Chromatography-Mass Spectrometry.

Caption: Workflow for GC-MS analysis of this compound.

Logical Relationship in the Voges-Proskauer Test

This diagram illustrates the logical steps and chemical transformations involved in the Voges-Proskauer test.

Caption: Logical flow of the Voges-Proskauer test.

Conclusion

This technical guide has provided a detailed overview of the discovery and chemical characterization of this compound. From its initial detection through a classic microbiological test to its comprehensive analysis by modern analytical techniques, our understanding of this compound has significantly evolved. The presented physicochemical data, detailed experimental protocols, and visual representations of key pathways and workflows aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively work with and understand this important compound. The continued study of this compound is likely to unveil further applications and biological roles, reinforcing its significance in various scientific disciplines.

References

- 1. Voges-Proskauer Test (Procedure) : Microbiology Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. Voges Proskauer (VP) Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 4. cibd.org.uk [cibd.org.uk]

- 5. researchgate.net [researchgate.net]

- 6. hmdb.ca [hmdb.ca]

- 7. This compound(513-86-0) 13C NMR spectrum [chemicalbook.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. asdlib.org [asdlib.org]

- 11. app.studyraid.com [app.studyraid.com]

- 12. Efficient bioconversion of 2,3-butanediol into this compound using Gluconobacter oxydans DSM 2003 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Efficient bioconversion of 2,3-butanediol into this compound using Gluconobacter oxydans DSM 2003 | Semantic Scholar [semanticscholar.org]

- 15. Purification [chem.rochester.edu]

- 16. chembam.com [chembam.com]

- 17. Fractional distillation - Wikipedia [en.wikipedia.org]

- 18. jackwestin.com [jackwestin.com]

- 19. chemicals.co.uk [chemicals.co.uk]

- 20. bio.libretexts.org [bio.libretexts.org]

- 21. microbenotes.com [microbenotes.com]

- 22. pubsapp.acs.org [pubsapp.acs.org]

- 23. Quantitive 13C NMR – GSU NMR Facility [sites.gsu.edu]

- 24. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cores.research.asu.edu [cores.research.asu.edu]

- 26. epfl.ch [epfl.ch]

- 27. magritek.com [magritek.com]

- 28. eng.uc.edu [eng.uc.edu]

- 29. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 30. Gas Chromatography-Ion Mobility Spectrometry Reveals this compound as a Biomarker for Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. chem.libretexts.org [chem.libretexts.org]

- 34. Method for the simultaneous assay of diacetyl and this compound in the presence of alpha-acetolactate: application in determining the kinetic parameters for the decomposition of alpha-acetolactate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. chemguide.co.uk [chemguide.co.uk]

- 36. researchgate.net [researchgate.net]

- 37. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 38. welch-us.com [welch-us.com]

- 39. researchgate.net [researchgate.net]

- 40. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 41. Diacetyl control during brewery fermentation via adaptive laboratory engineering of the lager yeast Saccharomyces pastorianus - PMC [pmc.ncbi.nlm.nih.gov]

- 42. Preparing the Mobile Phases : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

The Prevalence and Pathways of Acetoin in Fermented Foods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoin (3-hydroxy-2-butanone) is a volatile organic compound that contributes significantly to the flavor and aroma profiles of many fermented foods. Its presence, often associated with a buttery or creamy note, is a direct result of the metabolic activities of various microorganisms, including lactic acid bacteria (LAB) and yeasts. Understanding the natural occurrence, biosynthetic pathways, and analytical quantification of this compound is crucial for quality control in the food industry and for researchers exploring microbial metabolism for biotechnological applications. This technical guide provides an in-depth overview of this compound in fermented foods, presenting quantitative data, detailed experimental protocols for its determination, and visualizations of the core metabolic pathways involved in its production.

Natural Occurrence of this compound in Fermented Foods

This compound is a common metabolite found in a wide array of fermented products, ranging from dairy and alcoholic beverages to traditional fermented vegetables and legumes. Its concentration can vary significantly depending on the raw materials, the specific fermenting microorganisms, and the fermentation conditions such as temperature, pH, and oxygen availability. The following table summarizes the quantitative data on this compound concentrations found in various fermented foods.

| Fermented Food Category | Specific Product | This compound Concentration Range | Key Microorganisms Involved |

| Dairy Products | Yogurt | 241.2 mg/kg[1] | Lactococcus lactis, Lactobacillus spp. |

| Cheese | Varies widely, can be >10 mg/kg[2] | Lactococcus lactis, Leuconostoc spp. | |

| Kefir | Present, contributes to "buttery" flavor[3] | Lactic acid bacteria, Yeasts | |

| Buttermilk | Present, contributes to flavor[4] | Lactococcus lactis | |

| Alcoholic Beverages | Wine | 2 - 200 mg/L[5][6] | Saccharomyces cerevisiae, Zygosaccharomyces spp. |

| Beer | Typically low, can increase with certain bacteria | Saccharomyces cerevisiae, Acetic Acid Bacteria[7] | |

| Fermented Vegetables | Kimchi | Present, varies with fermentation stage | Leuconostoc spp., Weissella spp., Lactobacillus spp.[8][9] |

| Sauerkraut | Present, produced by LAB | Leuconostoc mesenteroides, Lactobacillus spp. | |

| Fermented Legumes | Douchi (Fermented Soybean) | Key flavor substance[2] | Bacillus subtilis |

| Natto | Up to 33.90 g/L in fermentation broths[10][11] | Bacillus subtilis (natto) | |

| Other | Sourdough | Production stimulated by citrate[10] | Lactobacillus crustorum |

Experimental Protocols for this compound Determination

Accurate quantification of this compound in complex food matrices is essential for quality assessment and research. Several analytical methods are commonly employed, each with its own advantages and limitations.

Gas Chromatography (GC)

Gas chromatography is a highly sensitive and specific method for the determination of volatile compounds like this compound.

Methodology: Headspace-Gas Chromatography (HS-GC)

-

Sample Preparation:

-

Homogenize the solid or semi-solid food sample.

-

Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.

-

For liquid samples, directly pipette a known volume (e.g., 1-5 mL) into the headspace vial.

-

Add an internal standard (e.g., 2,3-butanediol or another suitable compound not present in the sample) of a known concentration to each vial.

-

Seal the vials tightly with a PTFE/silicone septum and aluminum cap.

-

-

Headspace Incubation:

-

Place the vials in the headspace autosampler.

-

Incubate the vials at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

-

-

GC Analysis:

-

Injection: An automated syringe takes a specific volume of the headspace gas (e.g., 1 mL) and injects it into the GC inlet.

-

Column: Use a suitable capillary column for volatile compound analysis (e.g., a wax column like DB-WAX or a similar polar stationary phase).

-

Oven Temperature Program:

-

Initial temperature: e.g., 40°C, hold for 2-5 minutes.

-

Ramp: Increase the temperature at a rate of 5-10°C/min to a final temperature of e.g., 200-220°C.

-

Hold at the final temperature for 5-10 minutes.

-

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Detector: Flame Ionization Detector (FID) is commonly used for quantification.

-

Data Analysis: Identify the this compound peak based on its retention time compared to a pure standard. Quantify the concentration by comparing the peak area of this compound to that of the internal standard, using a calibration curve prepared with known concentrations of this compound.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for this compound quantification, particularly suitable for non-volatile derivatives or when coupled with specific detectors.

Methodology: HPLC with UV Detection

-

Sample Preparation:

-

Homogenize the food sample.

-

Extract this compound using a suitable solvent (e.g., deionized water, or a specific buffer). This may involve vortexing, sonication, and centrifugation to remove solid particles.

-

Filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates before injection.

-

-

HPLC Analysis:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., dilute phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol).[6]

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25-40°C) for reproducible retention times.

-

Detector: A UV detector set at a wavelength where this compound has some absorbance (e.g., around 205 nm), although its chromophore is weak. For improved sensitivity and specificity, derivatization with a UV-active agent can be performed.

-

Data Analysis: Identify the this compound peak by its retention time and quantify using a calibration curve prepared with this compound standards.

-

Enzymatic Assay

Enzymatic methods offer high specificity for the determination of this compound.

Methodology: Coupled Enzyme Assay

-

Principle: This method utilizes the enzyme this compound reductase (also known as 2,3-butanediol dehydrogenase) which catalyzes the NADH-dependent reduction of this compound to 2,3-butanediol. The decrease in NADH concentration is measured spectrophotometrically at 340 nm.

-

Reagents:

-

Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.0-7.5).

-

NADH solution.

-

This compound reductase enzyme solution.

-

Sample extract.

-

-

Procedure:

-

In a cuvette, mix the assay buffer, NADH solution, and the sample extract.

-

Measure the initial absorbance at 340 nm (A_initial).

-

Initiate the reaction by adding the this compound reductase enzyme solution.

-

Monitor the decrease in absorbance at 340 nm until the reaction is complete (A_final).

-

The change in absorbance (ΔA = A_initial - A_final) is directly proportional to the amount of this compound in the sample.

-

-

Calculation:

-

Calculate the concentration of this compound using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 L·mol⁻¹·cm⁻¹).

-

Voges-Proskauer (VP) Test

The Voges-Proskauer test is a qualitative or semi-quantitative colorimetric method for the detection of this compound.[12][13][14]

Methodology

-

Principle: In the presence of alkali and atmospheric oxygen, this compound is oxidized to diacetyl. Diacetyl then reacts with a guanidino-containing compound (like creatine, often present in peptone-based media or added) to produce a red-colored complex.[15] α-naphthol acts as a catalyst to enhance the color development.[12]

-

Reagents:

-

Barritt's Reagent A: 5% (w/v) α-naphthol in absolute ethanol.

-

Barritt's Reagent B: 40% (w/v) potassium hydroxide (KOH) in water.

-

-

Procedure:

-

To 1 mL of the sample or culture broth, add 0.6 mL of Barritt's Reagent A and mix well.

-

Add 0.2 mL of Barritt's Reagent B and mix vigorously to ensure aeration.

-

Allow the tube to stand for 15-30 minutes.

-

-

Result Interpretation:

-

Positive: A cherry red color development indicates the presence of this compound.

-

Negative: The absence of a red color (or the appearance of a yellow/copper color) indicates a negative result.

-

Metabolic Pathways of this compound Production

The biosynthesis of this compound in fermentative microorganisms primarily originates from pyruvate, a central intermediate of glycolysis. The specific enzymatic steps can vary slightly between different microbial genera.

This compound Biosynthesis in Lactic Acid Bacteria (e.g., Lactococcus, Leuconostoc)

In many lactic acid bacteria, this compound is produced via the α-acetolactate pathway. This pathway serves as an alternative route for pyruvate metabolism, particularly under conditions of excess pyruvate.

Caption: this compound biosynthesis pathway in lactic acid bacteria.

This compound Biosynthesis in Bacillus subtilis

Bacillus subtilis, particularly the strains used for natto fermentation, is a prolific producer of this compound. The pathway is similar to that in LAB, starting from pyruvate.

Caption: this compound metabolic pathway in Bacillus subtilis.

Experimental Workflow for this compound Analysis

A typical workflow for the quantitative analysis of this compound from a fermented food sample involves several key steps, from sample collection to data interpretation.

Caption: General experimental workflow for this compound quantification.

Conclusion

The presence and concentration of this compound are critical parameters influencing the sensory characteristics of a wide variety of fermented foods. Its production is intrinsically linked to the metabolic activities of the fermenting microorganisms. A thorough understanding of the factors that influence this compound biosynthesis, coupled with robust and accurate analytical methods for its quantification, is indispensable for both quality control in food production and for fundamental research in microbial biotechnology. The methodologies and pathways detailed in this guide provide a solid foundation for professionals engaged in the study and application of fermentation science.

References

- 1. ijcmas.com [ijcmas.com]

- 2. Whole-Cell Biocatalytic Production of this compound with an aldC-Overexpressing Lactococcus lactis Using Soybean as Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ddd.uab.cat [ddd.uab.cat]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Isolation of this compound-producing Bacillus strains from Japanese traditional food-natto - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. microbiologyclass.net [microbiologyclass.net]

- 13. microbenotes.com [microbenotes.com]

- 14. Voges–Proskauer test - Wikipedia [en.wikipedia.org]

- 15. microbiologyinfo.com [microbiologyinfo.com]

The Physiological Role of Acetoin in Microbial Metabolism: A Technical Guide

Introduction

Acetoin (3-hydroxy-2-butanone) is a neutral, four-carbon molecule produced by a wide range of microorganisms, including many species of bacteria, yeast, and fungi. It is a key intermediate in the mixed-acid and butanediol fermentation pathways and has significant physiological implications for microbial survival and adaptation. Historically, the production of this compound has been used as a taxonomic marker, notably in the Voges-Proskauer test to differentiate among enteric bacteria.[1] Beyond its diagnostic use, this compound plays a crucial role in cellular processes such as preventing acidification, regulating the cellular redox balance, and serving as a carbon storage compound.[2] This technical guide provides an in-depth overview of the physiological functions of this compound in microbial metabolism, detailing its biosynthesis and catabolism, the complex regulatory networks that control its production, and standardized experimental protocols for its study.

Core Physiological Functions of this compound

The production and subsequent utilization of this compound confer several physiological advantages to microorganisms.

2.1 Prevention of Environmental Acidification: During fermentation of sugars, many bacteria produce acidic end products, which can lead to a lethal drop in the pH of the surrounding medium.[3] To counteract this, some microbes switch from mixed-acid fermentation to the production of neutral compounds like this compound and its reduced form, 2,3-butanediol.[3] This metabolic shift allows the cell to continue catabolizing sugars without causing excessive acidification of the cytoplasm and the external environment.[2]

2.2 Regulation of the NAD+/NADH Ratio: The reversible conversion of this compound to 2,3-butanediol, catalyzed by 2,3-butanediol dehydrogenase, is coupled with the oxidation of NADH to NAD+ or the reduction of NAD+ to NADH. This reaction plays a vital role in maintaining the intracellular redox balance.[2] By modulating the ratio of NAD+ to NADH, cells can regulate the flow of carbon through various metabolic pathways and ensure the efficient operation of glycolysis.

2.3 Carbon Storage: Under conditions of carbon excess, microorganisms can synthesize and excrete this compound. When the primary carbon source is depleted, this compound can be re-imported and utilized as a carbon and energy source, allowing the cells to survive during periods of starvation.[2]

This compound Metabolic Pathways

3.1 Biosynthesis of this compound

The primary route for this compound biosynthesis begins with pyruvate, the end product of glycolysis. The pathway involves two key enzymatic steps:

-

α-Acetolactate Synthase (ALS): Two molecules of pyruvate are condensed to form α-acetolactate. This reaction is catalyzed by α-acetolactate synthase (encoded by the alsS gene).[4]

-